molecular formula C18H20N2O4 B5823826 N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

Cat. No. B5823826
M. Wt: 328.4 g/mol
InChI Key: YSXKCIKBXMYJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as DMOG, is a chemical compound that has been widely used in scientific research due to its ability to mimic hypoxia, a condition in which there is a deficiency of oxygen in the body.

Scientific Research Applications

N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been widely used in scientific research as a hypoxia-mimicking agent. It has been used to study the effects of hypoxia on various biological processes, including angiogenesis, apoptosis, and cell proliferation. N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been used to induce hypoxia in animal models to study the effects of hypoxia on various physiological processes.

Mechanism of Action

N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide acts as a prolyl hydroxylase inhibitor, which leads to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α is a transcription factor that regulates the expression of genes involved in hypoxia response, including angiogenesis, erythropoiesis, and glucose metabolism. By stabilizing HIF-1α, N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide mimics the effects of hypoxia and induces a hypoxia-like response in cells and tissues.
Biochemical and Physiological Effects:
N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to induce angiogenesis, which is the formation of new blood vessels, in various animal models. It has also been shown to increase the expression of erythropoietin, a hormone that stimulates the production of red blood cells. N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to have anti-inflammatory effects and to protect against ischemic injury in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in lab experiments is its ability to mimic hypoxia without the need for specialized equipment or facilities. N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is also relatively inexpensive and easy to synthesize. However, one limitation of using N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is that it may not fully replicate the effects of hypoxia, as it only targets one aspect of the hypoxia response pathway.

Future Directions

There are several potential future directions for research involving N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One area of interest is the development of new drugs that target the hypoxia response pathway, including prolyl hydroxylase inhibitors like N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. Another area of interest is the use of N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in combination with other drugs to enhance their therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide and its potential clinical applications.
Conclusion:
In conclusion, N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is a chemical compound that has been widely used in scientific research as a hypoxia-mimicking agent. Its ability to stabilize HIF-1α and induce a hypoxia-like response has made it a valuable tool for studying the effects of hypoxia on various biological processes. While N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has several advantages for lab experiments, it also has limitations and potential future directions for research. Overall, N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has the potential to advance our understanding of hypoxia and its role in various physiological processes.

Synthesis Methods

N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide can be synthesized by the reaction of 3,4-dimethoxybenzoic acid with oxalyl chloride to form 3,4-dimethoxybenzoyl chloride, which is then reacted with 3,4-dimethylbenzoyl isocyanate to form N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-5-6-14(9-12(11)2)18(21)24-20-17(19)13-7-8-15(22-3)16(10-13)23-4/h5-10H,1-4H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXKCIKBXMYJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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